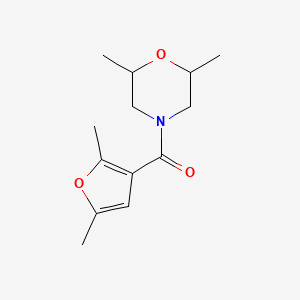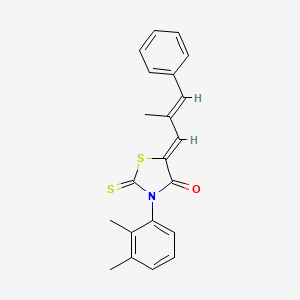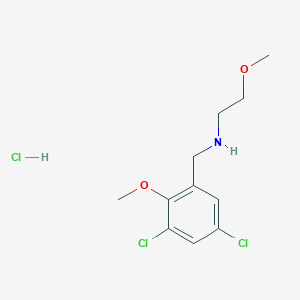
4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine
説明
4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine, also known as DMFM, is a synthetic morpholine derivative that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. DMFM is a cyclic amine that contains both a morpholine and a furan ring, making it structurally distinct from other morpholine derivatives.
作用機序
The mechanism of action of 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine has been shown to have various biochemical and physiological effects on cells and tissues. In addition to its anti-cancer properties, 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine has been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic potential in other diseases. 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine in lab experiments is its unique chemical structure, which allows for targeted interactions with specific enzymes and signaling pathways. 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine also has a low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one limitation of 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine is its complex synthesis process, which requires specialized equipment and expertise in organic chemistry.
将来の方向性
There are several future directions for research on 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine. One area of interest is the development of 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine-based therapeutics for the treatment of cancer and other diseases. Another area of research is the investigation of the molecular mechanisms underlying 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine's anti-cancer properties. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine in clinical settings.
Conclusion:
4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine, or 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine, is a synthetic morpholine derivative that has gained significant attention in scientific research for its potential therapeutic applications. 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for further development as a therapeutic agent. While the synthesis of 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine is complex, its unique chemical structure allows for targeted interactions with specific enzymes and signaling pathways. Future research on 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine will likely focus on its development as a therapeutic agent for the treatment of cancer and other diseases.
科学的研究の応用
4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine has anti-cancer properties and can inhibit the growth of various cancer cell lines. 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-8-5-12(11(4)17-8)13(15)14-6-9(2)16-10(3)7-14/h5,9-10H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBNFAXZHORCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(OC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(2,6-dimethylmorpholin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-allyl-5-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672484.png)
![3-[1-butyl-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4672495.png)
![2-{3-[(1-naphthyloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4672498.png)
![2-(allylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4672500.png)

![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4672509.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(2-methoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4672518.png)

![4-chloro-1-(4-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4672539.png)
![1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4672542.png)
![N-[1-(4-chlorophenyl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4672543.png)
![3-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B4672548.png)

![ethyl 2-{[({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4672560.png)